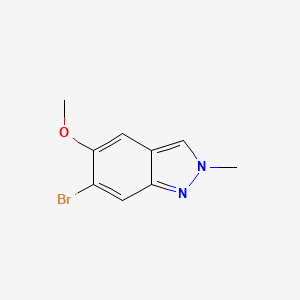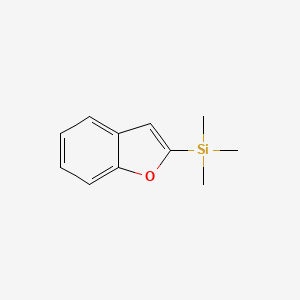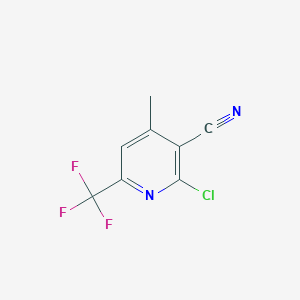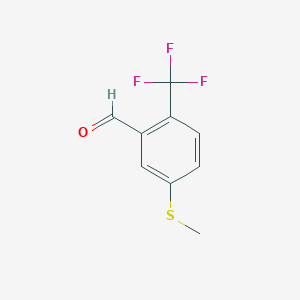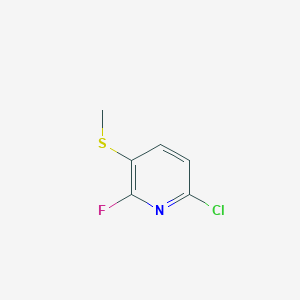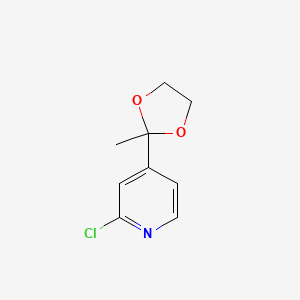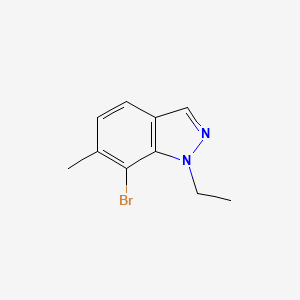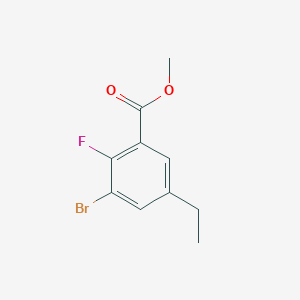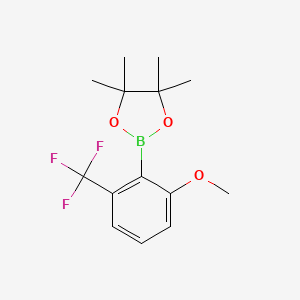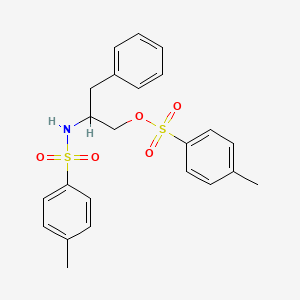
2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95% (hereafter referred to as 2-MPS) is a derivative of benzenesulfonate that has been used in a variety of scientific research applications. The compound has a wide range of potential applications in chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-MPS is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The compound has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-MPS has been used in drug discovery studies to identify potential new drugs and to study the structure-activity relationships of existing drugs. It has also been used in biochemistry studies to investigate the structure and function of proteins and enzymes.
Wirkmechanismus
2-MPS acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The compound binds to the active site of these enzymes, preventing them from catalyzing the reactions necessary for the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition of the enzymes results in a decrease in the production of these pro-inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-LOX by 2-MPS has a number of physiological effects. Studies have shown that the compound can reduce inflammation and pain, as well as reduce the risk of cardiovascular disease. In addition, 2-MPS has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-MPS has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to obtain, and it has a high purity of 95%. In addition, the compound is stable and can be stored at room temperature. However, 2-MPS is not soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
Given its wide range of potential applications, there are many potential future directions for research involving 2-MPS. One potential direction is the development of new synthesis methods for the compound, which could potentially reduce costs and improve the purity of the product. In addition, further research into the mechanism of action of 2-MPS could lead to the development of more effective and specific inhibitors of COX-2 and 5-LOX. Finally, further research into the biochemical and physiological effects of 2-MPS could lead to the development of new drugs and therapies for the treatment of inflammation and other diseases.
Synthesemethoden
2-MPS is synthesized by a two-step process. The first step involves the reaction of 4-methylphenol with sulfonamido-3-phenylpropyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 2-MPS, along with water and carbon dioxide as byproducts. The second step involves the purification of the 2-MPS by recrystallization from a mixture of acetonitrile and water. This process yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCEFUUVQOULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


